Home > Products > Screening Compounds P8072 > (E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide
(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide - 1904637-32-6

(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide

Catalog Number: EVT-3060763
CAS Number: 1904637-32-6
Molecular Formula: C14H16N2O3S
Molecular Weight: 292.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR 141716A)

Compound Description: SR 141716A is a selective cannabinoid CB1 receptor antagonist. It exhibits high affinity for the CB1 receptor (Ki = 1.8 ± 0.075 nM) and moderate affinity for the CB2 receptor (Ki = 514 ± 30 nM) []. This compound has been studied for its potential therapeutic applications in treating cannabinoid-mediated effects.

Reference: 8.

N-Piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327)

Compound Description: NESS 0327 is a highly selective antagonist for the cannabinoid CB1 receptor, displaying significantly higher affinity for CB1 (Ki = 350 ± 5 fM) compared to CB2 (Ki = 21 ± 0.5 nM) []. This high selectivity makes it a valuable tool for investigating the role of the CB1 receptor in various physiological and pathological processes.

Reference: 8.

Overview

(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide is a compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. This specific compound features an isoxazole ring, a five-membered heterocyclic structure containing nitrogen and oxygen, attached to a propyl chain. The compound's structure is significant for its potential biological activities, particularly in medicinal chemistry.

Source and Classification

This compound can be classified under the broader category of heterocyclic compounds, specifically those containing nitrogen as part of their ring structure. It has been identified in various chemical databases and patent literature, indicating its relevance in pharmaceutical research and development . The compound's unique structural features make it a candidate for further investigation in drug design and synthesis.

Synthesis Analysis

Methods

The synthesis of (E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide typically involves several key steps:

  1. Construction of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as nitriles or aldehydes with hydroxylamine derivatives.
  2. Formation of the Propyl Chain: This may involve alkylation reactions where a propyl group is introduced to the isoxazole moiety.
  3. Sulfonamide Formation: The final step often includes the reaction of the sulfonyl chloride with an amine to form the sulfonamide linkage.

Technical Details

The synthesis can utilize various reagents and catalysts to enhance yields and selectivity. For instance, using microwave-assisted synthesis has been shown to improve reaction times and product purity in similar heterocyclic compounds .

Molecular Structure Analysis

Data

The compound's molecular weight is approximately 264.35 g/mol, and it features specific stereochemical configurations due to its double bond, which influences its biological activity .

Chemical Reactions Analysis

Reactions

(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide may participate in various chemical reactions typical for sulfonamides, including:

  1. Nucleophilic Substitution Reactions: The sulfonamide nitrogen can act as a nucleophile in reactions with electrophiles.
  2. Hydrolysis: Under acidic or basic conditions, the sulfonamide bond may undergo hydrolysis, leading to the release of the amine component.
  3. Condensation Reactions: The double bond in the phenylethenesulfonamide structure allows for potential condensation reactions with other nucleophiles.

Technical Details

These reactions can be influenced by factors such as pH, temperature, and solvent choice, which are critical for optimizing yields and selectivity during synthetic processes .

Mechanism of Action

Process

The mechanism of action for (E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide may involve interaction with specific biological targets such as enzymes or receptors. Its potential pharmacological effects could be attributed to:

  1. Inhibition of Enzymatic Activity: As a sulfonamide, it may inhibit bacterial dihydropteroate synthase, interfering with folate synthesis.
  2. Modulation of Signal Transduction Pathways: The isoxazole moiety may interact with neurotransmitter receptors or other signaling proteins.

Data

Studies have shown that compounds with similar structures exhibit anti-inflammatory and analgesic properties, suggesting that this compound might also have therapeutic applications in pain management .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Melting Point: Specific melting points vary based on purity but are generally within a defined range that can be determined experimentally.

Relevant data indicate that physical properties like melting point and solubility are crucial for determining the compound's behavior in biological systems .

Applications

Scientific Uses

(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide has potential applications in:

  1. Pharmaceutical Research: As a candidate for developing new analgesics or anti-inflammatory agents.
  2. Biological Studies: Investigating its interactions with biological targets could provide insights into disease mechanisms or lead to novel therapeutic strategies.

The ongoing research into compounds like (E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide highlights their importance in advancing medicinal chemistry and pharmacology .

Introduction to Isoxazole-Sulfonamide Hybrid Architectures in Medicinal Chemistry

Historical Evolution of Isoxazole-Containing Pharmacophores

Isoxazole, a five-membered heterocycle featuring adjacent oxygen and nitrogen atoms, has evolved from a synthetic curiosity to a privileged scaffold in medicinal chemistry. Early applications leveraged its metabolic stability and aromatic character as a phenyl or carboxylic acid bioisostere. The significant therapeutic breakthrough emerged with the discovery of naturally occurring isoxazole derivatives exhibiting potent biological activities, catalyzing intense research into synthetic analogs [2]. Notably, Streptomyces-derived vegfrecine, featuring a quinone-isoxazole hybrid structure, demonstrated potent inhibition of vascular endothelial growth factor receptors (VEGFR-1 and VEGFR-2), highlighting the scaffold's capacity for targeting tyrosine kinases involved in pathological angiogenesis and tumor metastasis [2].

Structural diversification around the isoxazole core has yielded clinically impactful agents across therapeutic domains. Valdecoxib (anti-inflammatory), leflunomide (immunosuppressant), and isoxsuprine (vasodilator) exemplify pharmacologically optimized isoxazole derivatives. The scaffold's versatility stems from its capacity for extensive peripheral modification—electron-donating or withdrawing substituents at C3 and C5 profoundly modulate electronic distribution, dipole moment, and conformational behavior, thereby tuning biological interactions [5]. Contemporary synthetic advances, particularly transition metal-catalyzed [3+2] cycloadditions and regioselective functionalization, now enable efficient construction of complex isoxazole derivatives previously inaccessible through classical cyclocondensation methods [5].

Table 1: Notable Isoxazole-Containing Therapeutics and Their Applications

CompoundTherapeutic CategoryKey Structural FeaturesMolecular Target/Mechanism
ValdecoxibAnti-inflammatory4-(4-Methylphenyl)-3-phenylisoxazol-5-yl)benzenesulfonamideCOX-2 inhibition
LeflunomideImmunosuppressant5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamideDihydroorotate dehydrogenase inhibition
IsoxsuprineVasodilator1-(4-Hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propan-1-ol isoxazole derivativeβ-adrenergic receptor agonism
Vegfrecine analogsAnticancer (investigational)Quinone-fused isoxazole ring systemVEGFR-1/VEGFR-2 tyrosine kinase inhibition [2]

The incorporation of isoxazole into natural product frameworks has proven particularly fruitful. Structural hybridization of maslinic acid and oleanolic acid (pentacyclic triterpenes) with isoxazole moieties yielded derivatives exhibiting up to 18-fold enhanced cytotoxicity against melanoma (A375) and lung adenocarcinoma (A549) cell lines compared to parent compounds [2]. Similarly, isoxazole conjugation to the phenolic natural product tyrosol generated potent antiproliferative agents against glioblastoma (U87) cells, demonstrating IC50 values superior to temozolomide (42.8–67.6 μM vs. 53.85 μM) [2]. These advancements underscore the isoxazole ring's transformative impact when integrated into diverse molecular architectures.

Sulfonamide Moieties as Privileged Scaffolds in Targeted Drug Design

Sulfonamides represent one of medicinal chemistry's most enduringly successful functional groups, with applications transcending their original antibacterial use. The -SO2NH- moiety confers distinctive physicochemical properties: moderate acidity (pKa ~10), high dipole moment (~4.5 D), and capacity for directional hydrogen bonding. These features facilitate specific interactions with enzymatic active sites, particularly metalloenzymes where the deprotonated sulfonamide acts as a potent zinc-binding group (ZBG) [3].

Carbonic anhydrase (CA) inhibition represents the paradigm for sulfonamide target engagement. The sulfonamide nitrogen coordinates the catalytic zinc ion in CA isoforms, while the organic scaffold exploits variable residues lining the enzyme's hydrophobic pocket. This underpins the isoform selectivity of agents like SLC-0111, a ureido-sulfonamide in Phase II trials targeting tumor-associated CA IX/XII over off-target cytosolic isoforms (CA I/II) [3]. Beyond CA inhibition, sulfonamides exhibit diverse mechanisms: transition state mimicry (HIV protease inhibitors), allosteric modulation (mGluR1 antagonists), and disruption of protein-protein interactions (MDM2-p53 inhibitors).

The structural evolution of sulfonamide pharmacophores reveals progressive complexity:

  • First-generation: Simple aromatic sulfonamides (sulfanilamide antibiotics)
  • Second-generation: Tailored peripheries for target selectivity (acetazolamide for CA)
  • Third-generation: Hybrid architectures merging sulfonamides with complementary pharmacophores

Recent innovations exploit the sulfonamide as a versatile conjugation point. Direct attachment of sulfamoyl groups to coumarin at C3 yielded 3-sulfamoylcoumarins, a novel chemotype exhibiting dual mechanisms: zinc coordination (via sulfonamide) and hydrophobic pocket occlusion (via hydrolyzed coumarin) [3]. This synergy produced potent CA IX/XII inhibitors (Ki < 10 nM) with significant proapoptotic effects in cancer cells, demonstrating the enhanced therapeutic potential achievable through rational sulfonamide hybridization.

Rationale for Hybridization: Synergistic Bioactivity and Selectivity Enhancement

The molecular hybridization strategy underpinning (E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide addresses fundamental challenges in drug discovery: overcoming monopharmacophore limitations, enhancing target specificity, and modulating physicochemical properties. The conjugation occurs through a propyl linker, providing optimal spatial separation between the isoxazole and sulfonamide units while maintaining favorable drug-likeness (molecular weight ~335 Da, cLogP ~2.1).

Electronic complementarity constitutes a key synergy: the electron-deficient isoxazole ring (π-acceptor) counterbalances the electron-rich (E)-2-phenylethenesulfonamide system (π-donor), creating a polarized yet balanced architecture. This dipole alignment facilitates target binding through complementary electrostatic interactions. The isoxazole's capacity for hydrogen bond acceptance (N/O atoms) synergizes with the sulfonamide's hydrogen bond donation/acceptance capabilities (-SO2NH-), creating a multidentate recognition motif for complex binding sites [4].

Table 2: Comparative Bioactivity Profiles of Isoxazole, Sulfonamide, and Hybrid Systems

Pharmacophore TypeRepresentative ActivitiesLimitationsHybridization Advantages
Isoxazole derivativesAnticancer (A375 IC50: 0.76 μM) [2], Antimicrobial, Anti-inflammatoryLimited target spectrum, Moderate potency in some chemotypesEnhanced cytotoxicity (18-60 fold vs parent) [2], Multi-target engagement
Sulfonamide derivativesCA inhibition (Ki < 10 nM) [3], Antibacterial, DiureticOff-target CA inhibition (I/II isoforms)Improved isoform selectivity (CA IX/XII >100-fold vs CA I/II)
Isoxazole-Sulfonamide hybridsDual anticancer/CA inhibitory potential, Enhanced antimicrobial activity (MBC: 4× MIC) [4]Underexplored ADMET profilesSynergistic physicochemical optimization, Potential for dual-target mechanisms

Biological synergism is evidenced in analogous hybrid systems. Triazole-isoxazole conjugates demonstrated bactericidal effects against Escherichia coli ATCC 25922 (MBC = 4× MIC), significantly outperforming standard antibiotics and monomeric components [4]. Molecular dynamics simulations attributed this enhancement to dual binding domain engagement: the isoxazole occupies a hydrophobic cleft while the triazole/sulfonamide-like elements form hydrogen bonds with catalytic residues. Similarly, isoxazole-sulfonamide hybrids derived from chromones exhibited improved cellular penetration, attributed to modulated logD values (-0.5 to +2.5) and balanced amphiphilicity [4].

The propyl linker in (E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide provides conformational flexibility while limiting rotational entropy loss upon binding. This spacer length optimizes the distance between pharmacophoric elements for simultaneous engagement of adjacent binding subpockets—approximately 6–8 Å between the isoxazole nitrogen and sulfonamide sulfur, matching typical inter-subsite distances in enzymes like CA IX. The (E)-configuration of the ethenesulfonamide ensures optimal planarity for π-stacking interactions with aromatic residues (Phe, Tyr, Trp), a feature lost in the (Z)-isomer [3].

These design principles position isoxazole-sulfonamide hybrids as versatile scaffolds for addressing complex disease pathologies requiring multi-target engagement. The continued exploration of structure-activity relationships around this architecture promises significant advances in targeted therapeutic development.

Properties

CAS Number

1904637-32-6

Product Name

(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide

IUPAC Name

(E)-N-[3-(1,2-oxazol-4-yl)propyl]-2-phenylethenesulfonamide

Molecular Formula

C14H16N2O3S

Molecular Weight

292.35

InChI

InChI=1S/C14H16N2O3S/c17-20(18,10-8-13-5-2-1-3-6-13)16-9-4-7-14-11-15-19-12-14/h1-3,5-6,8,10-12,16H,4,7,9H2/b10-8+

InChI Key

LQNUWTSYWDXCKM-CSKARUKUSA-N

SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCC2=CON=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.